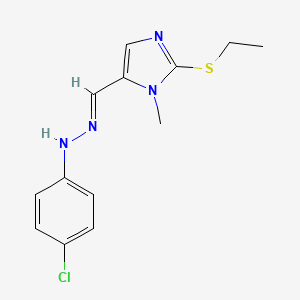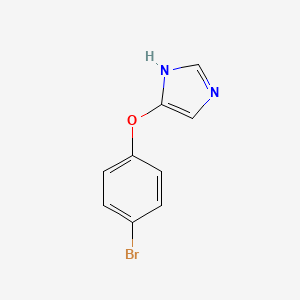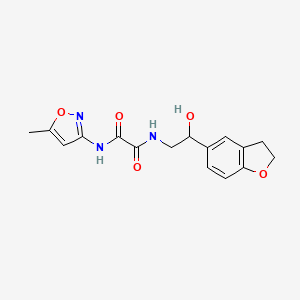
2-(ethylsulfanyl)-1-methyl-1H-imidazole-5-carbaldehyde N-(4-chlorophenyl)hydrazone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thiazoles, which are similar to the compound you mentioned, are a type of heterocyclic organic compound. They have a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . Thiazoles are found in many biologically active compounds, such as sulfathiazole (an antimicrobial drug), Ritonavir (an antiretroviral drug), Abafungin (an antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drugs) .
Molecular Structure Analysis
Thiazole rings are planar, and their aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton .
Chemical Reactions Analysis
The chemical reactions of thiazole derivatives can vary widely depending on the specific compound and conditions. For example, one-electron oxidation of certain compounds followed by disproportionation reaction can afford unstable products .
Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactions
The synthesis of Schiff and Mannich bases of isatin derivatives with 4-Amino-4,5-Dihydro-1H-1,2,4-Triazole-5-Ones, including ethyl imidate hydrochlorides and ethoxycarbonylhydrazones, has been explored. The chemical structures of these compounds were confirmed through IR, 1H- and 13C-NMR data, and elemental analysis. This research can be pivotal for developing new compounds with potential applications in various scientific fields (Bekircan & Bektaş, 2008).
Structural and Molecular Studies
Detailed structural and molecular studies have been conducted on hydrazone derivatives and their reactions with arylhydrazinium chlorides and 2-chloroquinoline-3-carbaldehydes. The research delves into the molecular and supramolecular structures of these compounds, elucidating their potential for biological activities, as well as understanding their hydrogen bonding and π-π stacking interactions (Kumara et al., 2016).
Biological Activities
Antitubercular and Antioxidant Activities
The synthesis and biological activities of new (Pyrazol-3-yl)-1,3,4-oxadiazole derivatives have been studied. These compounds, derived from 4-(4-chlorophenyl)-4,5-dihydro-1H-pyrazole-3-carbohydrazones, exhibited significant antitubercular activity against Mycobacterium tuberculosis. However, their antioxidant activity against free radicals was relatively poor, indicating a specific biological action of these compounds (Prathap et al., 2014).
Antifungal Activities
Research on imidazole-derived thiosemicarbazones and hydrazones has shed light on their antifungal activities, particularly against crop-related fungi. Certain compounds demonstrated high activity against specific fungi strains, offering insights into the development of antifungal agents (Reis et al., 2013).
Antimicrobial and Antioxidant Activity
The antimicrobial and antioxidant activities of certain hydrazones have been investigated, with findings indicating their effectiveness against specific microbial strains. The study provides a foundation for further exploration into the medicinal and therapeutic potentials of these compounds (Umesha et al., 2009).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-chloro-N-[(E)-(2-ethylsulfanyl-3-methylimidazol-4-yl)methylideneamino]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN4S/c1-3-19-13-15-8-12(18(13)2)9-16-17-11-6-4-10(14)5-7-11/h4-9,17H,3H2,1-2H3/b16-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXHDIPBISFRJKK-CXUHLZMHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC=C(N1C)C=NNC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCSC1=NC=C(N1C)/C=N/NC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(ethylsulfanyl)-1-methyl-1H-imidazole-5-carbaldehyde N-(4-chlorophenyl)hydrazone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-3-(4-methoxyphenyl)-2-methyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione](/img/structure/B2588866.png)


![2-((2-chlorobenzyl)thio)-3-ethyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2588870.png)
![2-chloro-N-[(3-fluorophenyl)methyl]-N-(2-hydroxyethyl)acetamide](/img/structure/B2588871.png)
![N-[4-({[(4-tert-butylphenyl)carbonyl]carbamothioyl}amino)-2-methoxyphenyl]-2-chlorobenzamide](/img/structure/B2588872.png)
![6-(4-Prop-2-enoxyphenyl)-3-pyridin-3-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole;hydrochloride](/img/structure/B2588875.png)
![1,3-Dimethylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2588881.png)
![N-1,3-benzodioxol-5-yl-2-({6-[4-(3-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}thio)acetamide](/img/no-structure.png)
![2-Methyl-5-((4-phenylpiperazin-1-yl)(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2588883.png)
![2-[(3-fluorobenzyl)sulfanyl][1]benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2588885.png)

![3-[2-(3-Methyl-2-methylimino-4-oxo-thiazolidin-5-yl)-acetylamino]-benzoic acid](/img/structure/B2588887.png)
![1-[(4-Chlorophenyl)methyl]-6-fluoro-3-(4-methoxyphenyl)sulfonylquinolin-4-one](/img/structure/B2588888.png)